Cas no 171817-95-1 (2-(1H-Indole-3-carboxamido)benzoic acid)

2-(1H-Indole-3-carboxamido)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Indole-3-carboxamido)benzoic acid
- [ "" ]
- 2-[(1H-Indol-3-ylcarbonyl)amino]benzoic acid
- 9567AF
- 2-[(1H-Indole-3-yl)carbonylamino]benzoic acid
- 2-(1H-indole-3-carbonylamino)benzoic acid
- DA-69674
- CS-0017304
- 171817-95-1
- 2-(1H-INDOLE-3-AMIDO)BENZOIC ACID
- FS-8743
- HY-N1643
- AKOS000202607
-
- インチ: 1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21)
- InChIKey: DRWUBVFXVNQIND-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 280.08479225g/mol
- どういたいしつりょう: 280.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: Brown powder
- 密度みつど: 1.450±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 248 ºC (acetic acid )
- ようかいど: Insuluble (7.0E-3 g/L) (25 ºC),
2-(1H-Indole-3-carboxamido)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6047-1 ml * 10 mm |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6047-5 mg |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 5mg |
¥5365.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H92040-5mg |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | ,98.0% | 5mg |
¥5600.0 | 2023-09-07 | |
TargetMol Chemicals | TN6047-1 mL * 10 mM (in DMSO) |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AE97312-20mg |
2-(1H-Indole-3-carboxaMido)benzoic acid |
171817-95-1 | ≥98% | 20mg |
$1344.00 | 2024-04-20 | |
TargetMol Chemicals | TN6047-5mg |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN6047-5 mg |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H92040-5 mg |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 5mg |
¥5600.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6047-5mg |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 5mg |
¥ 3940 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6047-1 mL * 10 mM (in DMSO) |
2-(1H-Indole-3-carboxamido)benzoic acid |
171817-95-1 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 |
2-(1H-Indole-3-carboxamido)benzoic acid 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2-(1H-Indole-3-carboxamido)benzoic acidに関する追加情報
Introduction to 2-(1H-Indole-3-carboxamido)benzoic acid (CAS No. 171817-95-1) and Its Emerging Applications in Chemical Biology and Medicine
2-(1H-Indole-3-carboxamido)benzoic acid, identified by the chemical abstracts service number CAS No. 171817-95-1, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This molecule, featuring a benzoic acid moiety linked to an indole carboxamide group, exhibits a unique combination of pharmacophoric features that make it a promising candidate for further exploration in drug discovery and therapeutic intervention. The indole ring, a well-documented scaffold in natural products and bioactive molecules, is known for its role in modulating various biological pathways. When coupled with the amide functionality of benzoic acid, the compound presents an attractive framework for designing novel therapeutic agents with potential applications in inflammation, neurodegeneration, and cancer.
The1H-indole-3-carboxamido moiety of 2-(1H-Indole-3-carboxamido)benzoic acid is particularly noteworthy, as indole derivatives have been extensively studied for their biological activities. For instance, indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the conversion of tryptophan to kynurenine, has been implicated in immune modulation and tumor progression. Compounds that interact with this enzyme or its downstream pathways have shown promise in preclinical studies as immunomodulators. The benzoic acid component, on the other hand, is a well-established pharmacophore found in numerous FDA-approved drugs, including aspirin and salicylic acid, which are widely used for their anti-inflammatory properties.
Recent advancements in computational chemistry and high-throughput screening have enabled the rapid identification of novel bioactive compounds like 2-(1H-Indole-3-carboxamido)benzoic acid. These techniques have allowed researchers to explore the structural space of heterocyclic compounds more efficiently than ever before. In particular, virtual screening methods have been employed to identify small molecules that can modulate protein-protein interactions or inhibit specific enzymatic activities. Thebenzoic acid amide moiety in this compound suggests potential interactions with targets such as cyclooxygenases (COX) or peroxisome proliferator-activated receptors (PPARs), which are key regulators of inflammation and metabolic homeostasis.
Theindole-3-carboxamide scaffold has also been explored for its potential role in neuroprotective therapies. Indole derivatives have been shown to exhibit antioxidant and anti-inflammatory effects, which are crucial in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have demonstrated that compounds containing the indole ring can cross the blood-brain barrier and interact with central nervous system receptors, making them attractive candidates for treating neurological disorders. The incorporation of a benzoic acid moiety may enhance the solubility and bioavailability of these indole-based compounds, further improving their therapeutic potential.
In addition to its applications in central nervous system disorders, 2-(1H-Indole-3-carboxamido)benzoic acid has shown promise in oncology research. Theindole carboxamide group is structurally similar to known antitumor agents such as thalidomide derivatives, which have been used successfully in the treatment of multiple myeloma and leprosy. Preclinical studies suggest that compounds containing this moiety can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Furthermore, thebenzoic acid component may contribute to the compound's ability to modulate enzymes such as fatty acid synthase (FASN), which is overexpressed in many cancers and has been identified as a valid therapeutic target.
The synthesis of 2-(1H-Indole-3-carboxamido)benzoic acid presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. For example, palladium-catalyzed cross-coupling reactions have enabled efficient coupling of indole derivatives with benzoic acid precursors under mild conditions. Additionally, transition-metal-catalyzed oxidative reactions have been employed to introduce functional groups into the aromatic ring system without compromising overall molecular integrity. These advances have not only improved yields but also reduced the environmental impact of synthetic processes.
TheCAS No. 171817-95-1 registry ensures that researchers can reliably access and verify the identity of this compound through various chemical suppliers. This standardized identification system is critical for ensuring reproducibility across different laboratories and facilitating collaboration in scientific research. As more studies emerge detailing the pharmacological properties of 2-(1H-Indole-3-carboxamido)benzoic acid, its potential applications are likely to expand further.
In conclusion,2-(1H-Indole-3-carboxamido)benzoic acid represents a compelling example of how structural innovation can lead to novel therapeutic agents with broad applications in medicine and biology. Its unique combination of pharmacophoric elements positions it as a valuable tool for further investigation into inflammation, neurodegeneration, and cancer treatment. As research continues to uncover new biological targets and synthetic strategies,CAS No. 171817-95-1 will undoubtedly play a significant role in shaping the future of drug discovery.
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